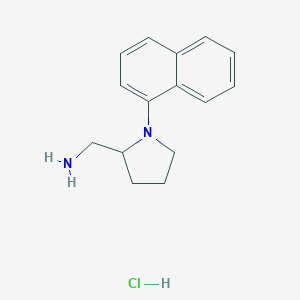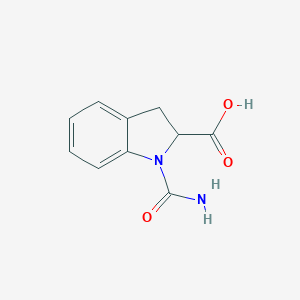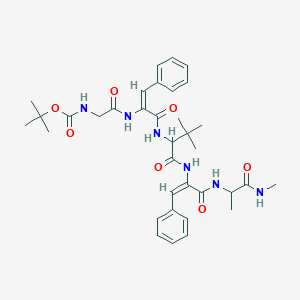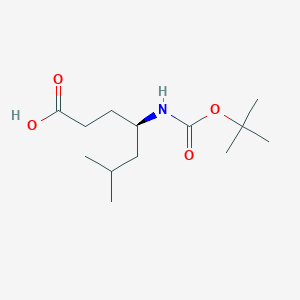
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-methoxyethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-methoxyethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as Ro 20-1724 and belongs to the class of phosphodiesterase inhibitors. Ro 20-1724 has various applications in scientific research, including its use in studying the biochemical and physiological effects of phosphodiesterase inhibitors, as well as its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
Ro 20-1724 selectively inhibits PDE4 enzymes by binding to the catalytic site of the enzyme, thereby preventing the breakdown of cyclic nucleotides. This leads to an increase in the levels of cyclic nucleotides, which in turn, leads to various physiological effects, including anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
Ro 20-1724 has various biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. Ro 20-1724 has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Ro 20-1724 has also been shown to modulate the immune response by inhibiting the activation of T-cells and the production of various cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro 20-1724 has various advantages and limitations for lab experiments. One of the main advantages of Ro 20-1724 is its selectivity for PDE4 enzymes, which allows for the study of the specific physiological effects of PDE4 inhibition. However, Ro 20-1724 has also been shown to have off-target effects, including the inhibition of PDE3 enzymes, which can lead to cardiovascular side effects. Another limitation of Ro 20-1724 is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are various future directions for the study of Ro 20-1724, including its potential as a therapeutic agent for various diseases. Ro 20-1724 has been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Ro 20-1724 has also been shown to have potential as a therapeutic agent for neurological disorders, including Alzheimer's disease and Parkinson's disease, due to its ability to modulate the immune response and improve cognitive function. Further studies are needed to determine the safety and efficacy of Ro 20-1724 as a therapeutic agent for these diseases.
Métodos De Síntesis
Ro 20-1724 can be synthesized using various methods, including the reaction of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol with 2-methoxyethylamine and phenylmethylchloride. The resulting compound can then be purified using various techniques, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Ro 20-1724 has various applications in scientific research, including its use in studying the biochemical and physiological effects of phosphodiesterase inhibitors. Phosphodiesterase inhibitors are compounds that inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of various cellular processes, including the breakdown of cyclic nucleotides. Ro 20-1724 has been shown to selectively inhibit phosphodiesterase type 4 (PDE4) enzymes, which are involved in the regulation of various physiological processes, including inflammation, immune response, and memory formation.
Propiedades
Número CAS |
153182-60-6 |
|---|---|
Nombre del producto |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-methoxyethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Fórmula molecular |
C25H34N2O5 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(2-methoxyethyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C25H34N2O5/c1-31-15-13-26-21(17-19-9-5-3-6-10-19)23(28)24(29)22(18-20-11-7-4-8-12-20)27(25(26)30)14-16-32-2/h3-12,21-24,28-29H,13-18H2,1-2H3/t21-,22-,23+,24+/m1/s1 |
Clave InChI |
MFPWTYXTECUSIK-LWSSLDFYSA-N |
SMILES isomérico |
COCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
COCCN1C(C(C(C(N(C1=O)CCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES canónico |
COCCN1C(C(C(C(N(C1=O)CCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Otros números CAS |
153182-60-6 |
Sinónimos |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(2-methoxyethyl)-1,3-d iazepan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)





![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)




